molecular formula C25H23NO B12619511 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 919087-08-4

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B12619511
CAS No.: 919087-08-4
M. Wt: 353.5 g/mol
InChI Key: LQJIHMMGHBXTHS-ZEQRLZLVSA-N
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Description

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with phenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylpyrrolidine with a suitable phenylprop-2-en-1-one derivative under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one
  • 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-ol
  • 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-amine

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

919087-08-4

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C25H23NO/c27-25(19-16-20-10-4-1-5-11-20)26-23(21-12-6-2-7-13-21)17-18-24(26)22-14-8-3-9-15-22/h1-16,19,23-24H,17-18H2/t23-,24-/m0/s1

InChI Key

LQJIHMMGHBXTHS-ZEQRLZLVSA-N

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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